1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)urea
Description
This compound is a urea derivative featuring a 4-chloro-3-(trifluoromethyl)phenyl group and a substituted pyrimidinyl-morpholine moiety. Its structure integrates electron-withdrawing substituents (chloro and trifluoromethyl groups) and a morpholine ring, which are critical for modulating physicochemical properties such as lipophilicity, solubility, and target binding affinity. Urea-based compounds are often explored for their kinase inhibitory activity, particularly in oncology and inflammation research . The trifluoromethyl group enhances metabolic stability and membrane permeability, while the morpholine ring contributes to hydrogen-bonding interactions with biological targets .
Properties
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClF3N5O2/c1-11-8-13(25-16(24-11)27-4-6-29-7-5-27)10-23-17(28)26-12-2-3-15(19)14(9-12)18(20,21)22/h2-3,8-9H,4-7,10H2,1H3,(H2,23,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIXULFKNQBUGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)CNC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClF3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes a chloro-trifluoromethyl phenyl group and a morpholinopyrimidine moiety. Its chemical formula is .
Structural Formula
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer properties, particularly through its action as a Polo-like kinase 4 (PLK4) inhibitor. PLK4 is crucial for centriole biogenesis; its overexpression is linked to various cancers. Inhibition of PLK4 can lead to centrosome loss in cancer cells, which may trigger cell cycle arrest and apoptosis.
Case Study: PLK4 Inhibition
A study demonstrated that treatment with PLK4 inhibitors, including derivatives of the compound , resulted in:
- Inhibition of cell proliferation in various cancer cell lines.
- Induction of apoptosis in cells with active p53 pathways.
The results suggest that the compound could be effective in treating cancers characterized by PLK4 overexpression .
The biological activity of this compound can be attributed to its ability to interfere with key signaling pathways involved in cell division and survival. Specifically, it targets:
- Centriole Duplication : By inhibiting PLK4, the compound prevents centriole duplication, leading to mitotic defects.
- Cell Cycle Regulation : The stabilization of p53 following centrosome loss contributes to cell cycle arrest in G1 phase.
Pharmacokinetics and Toxicity
While detailed pharmacokinetic data specific to this compound is limited, related studies on similar urea derivatives indicate:
- Absorption : Moderate absorption rates in biological systems.
- Metabolism : Primarily hepatic metabolism with potential for bioactivation.
- Toxicity : Preliminary toxicity assessments suggest a favorable profile; however, further studies are needed to fully understand the safety margins.
Table 1: Summary of Biological Activities
Table 2: Comparative Analysis with Other Compounds
| Compound Name | PLK4 Inhibition | Apoptosis Induction | Reference |
|---|---|---|---|
| Compound A | Yes | Moderate | |
| Compound B | No | Low | |
| 1-(4-Chloro...) | Yes | High |
Future Directions
Further research is warranted to explore:
- In vivo efficacy : Animal studies to evaluate therapeutic potential.
- Combination therapies : Potential synergistic effects with other anticancer agents.
- Mechanistic studies : Detailed investigations into the molecular mechanisms underlying its biological activities.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. It has been studied for its potential effects against various cancer cell lines, including HepG2 (liver cancer) and other solid tumors. The mechanism of action is believed to involve the inhibition of specific enzymes critical for cancer cell proliferation .
Targeting Kinases
The compound has been identified as a selective inhibitor of certain kinases, which are enzymes that play a crucial role in cellular signaling pathways. This selectivity can lead to reduced side effects compared to broader-spectrum kinase inhibitors, making it a promising candidate for targeted cancer therapies .
Neuroprotective Effects
Emerging studies suggest that this compound may also have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. Its ability to penetrate the blood-brain barrier enhances its applicability in treating conditions like Alzheimer's disease .
Agrochemicals
Herbicidal Properties
In agricultural applications, 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)urea has been evaluated for its herbicidal activity. Its chemical structure allows it to effectively inhibit the growth of certain weeds without adversely affecting crop yield .
Pesticide Development
The compound’s unique properties have led to its exploration as a potential pesticide, particularly in formulations aimed at controlling resistant pest populations. Its efficacy and safety profiles are under investigation to ensure minimal environmental impact while maximizing agricultural productivity .
Material Science
Polymer Synthesis
In material science, this compound has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. The incorporation of trifluoromethyl groups is known to improve the material's resistance to solvents and heat, making it suitable for high-performance applications .
Nanocomposites
Research has also explored the use of this compound in creating nanocomposites with improved electrical and thermal conductivity. These materials have potential applications in electronics and energy storage devices, where performance efficiency is critical .
Case Studies
Comparison with Similar Compounds
a) 1-(3-Chlorophenyl)-3-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea ()
- Substituents :
- Aryl group: 3-chlorophenyl (vs. 4-chloro-3-(trifluoromethyl)phenyl in the target compound).
- Pyrimidine substituent: Pyrrolidine (vs. morpholine).
- Impact :
b) 1-(4-Chlorophenyl)-3-(4-pyridinyl)urea ()
- Substituents: Aryl group: 4-chlorophenyl (vs. 4-chloro-3-(trifluoromethyl)phenyl). Heterocycle: Pyridine (vs. morpholinopyrimidine).
- Simpler structure may lead to lower selectivity in kinase inhibition .
c) 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenyl)phenyl)urea ()
- Substituents: Aryl group: Matches the target compound’s 4-chloro-3-(trifluoromethyl)phenyl. Substituent on urea: 4-cyanophenyl (vs. morpholinopyrimidine).
- Absence of a morpholine-pyrimidine hybrid may limit multi-target engagement .
Functional Analogues
a) N-(4-Chloro-3-(trifluoromethyl)phenyl)-N’-(4-(2-(N-(methyl-d3)aminoformyl)-4-pyridyl oxy)phenyl)urea (CM4307) ()
- Substituents :
- Deuterated methyl group and pyridyloxy linkage.
- Impact: Deuterium enhances metabolic stability, a feature absent in the target compound. Pyridyloxy groups may alter pharmacokinetic profiles compared to morpholinopyrimidine .
b) 1-(4-Chlorophenyl)-3-(morpholin-4-yl)urea ()
- Substituents :
- Morpholine directly attached to urea (vs. pyrimidine-linked morpholine).
- Impact :
Data Table: Structural and Functional Comparison
Notes
Structural Complexity vs. Activity: The target compound’s morpholinopyrimidine moiety likely enables dual interactions (hydrogen bonding via morpholine and π-π stacking via pyrimidine), distinguishing it from simpler analogues .
Contradictions in Evidence : describes a compound with a dichlorophenyl group and pyrrolidine ring but lacks direct relevance to urea derivatives, limiting its utility for comparison.
Gaps in Data : Specific biological activity data (e.g., IC50 values) for the target compound are absent in the provided evidence, necessitating caution in pharmacological claims.
Q & A
Q. What are the recommended synthetic routes for 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)urea, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with carbamate intermediates and nucleophilic substitutions. For example:
- Step 1 : React phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate with aminophenol derivatives in acetonitrile under reflux (65°C for 1 hour) using DABCO as a catalyst .
- Step 2 : Introduce the morpholinopyrimidine moiety via alkylation or coupling reactions, ensuring anhydrous conditions to avoid hydrolysis .
- Optimization : Use Design of Experiments (DoE) to test variables like solvent polarity (e.g., DMF vs. acetonitrile), temperature (60–80°C), and catalyst loading. Statistical modeling (e.g., response surface methodology) can identify optimal yields .
Key Analytical Validation : Monitor reaction progress via TLC or HPLC, and confirm final product purity (>95%) using NMR and mass spectrometry .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substituent positions (e.g., trifluoromethyl and morpholine groups). Compare chemical shifts with analogous compounds (e.g., 1-(3-chlorophenyl)urea derivatives) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion) and detects isotopic patterns for chlorine and fluorine .
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the urea moiety) .
Q. What in vitro assays are suitable for evaluating its biological activity?
Methodological Answer:
- Enzyme Inhibition Assays : Test against kinases or phosphatases using fluorescence-based assays (e.g., ADP-Glo™ kinase assay). Compare IC values with structurally similar compounds (e.g., pyridazinone-containing ureas) .
- Cellular Viability Assays : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa or HepG2) to assess cytotoxicity. Include positive controls (e.g., staurosporine) .
- Target Engagement Studies : Employ surface plasmon resonance (SPR) or thermal shift assays to measure binding affinity to putative targets .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Methodological Answer:
- Analog Synthesis : Modify substituents systematically (e.g., replace trifluoromethyl with cyano or methoxy groups) and test bioactivity .
- Key Parameters : Compare logP (lipophilicity), hydrogen-bond donors/acceptors, and steric effects using computational tools (e.g., Schrödinger’s QikProp) .
- Case Study : Analogues like 1-(4-chlorophenyl)-3-(thiadiazolyl)urea showed enhanced kinase inhibition due to π-π stacking interactions .
Q. Table 1: SAR of Selected Analogues
| Compound Modification | Biological Activity (IC, nM) | Target Selectivity |
|---|---|---|
| Trifluoromethyl → Cyano | 12.5 (vs. 25.8 for parent) | Kinase A |
| Morpholine → Piperidine | >100 (inactive) | N/A |
| 6-Methyl → 6-Ethoxy | 8.7 (improved solubility) | Kinase B |
Q. What computational strategies predict interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding poses in kinase active sites (e.g., PDB: 3POZ). Prioritize residues forming hydrogen bonds with the urea group .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess conformational flexibility .
- ADMET Prediction : Tools like SwissADME predict bioavailability, CYP450 interactions, and blood-brain barrier penetration .
Q. How should researchers address contradictions in reported biological data (e.g., divergent IC50_{50}50 values)?
Methodological Answer:
- Assay Standardization : Validate protocols using reference compounds (e.g., ATP-competitive inhibitors) and ensure consistent cell passage numbers .
- Data Normalization : Normalize IC values to internal controls (e.g., % inhibition at 10 µM) to account for batch variability .
- Meta-Analysis : Compare datasets across studies using tools like RevMan, focusing on outliers linked to assay conditions (e.g., serum-free vs. serum-containing media) .
Q. What challenges arise in scaling up synthesis, and how can they be mitigated?
Methodological Answer:
- Byproduct Formation : Optimize stoichiometry (e.g., 1.2:1.0 molar ratio of carbamate to amine) to minimize side reactions .
- Purification : Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexane) for large batches .
- Flow Chemistry : Implement continuous-flow systems to enhance reproducibility and reduce reaction times (e.g., Omura-Sharma-Swern oxidation) .
Q. What cheminformatics approaches facilitate the design of novel analogues?
Methodological Answer:
- Descriptor Analysis : Calculate topological polar surface area (TPSA) and Lipinski parameters to balance potency and druggability .
- Fragment-Based Design : Use BREED algorithms to recombine fragments from active compounds (e.g., morpholine-pyrimidine hybrids) .
- Library Enumeration : Generate virtual libraries with tools like RDKit and filter using similarity metrics (Tanimoto coefficient >0.85) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
